Arecaidine propargyl ester tosylate

Descripción

Contextualization within Arecaidine (B1214280) Derivatives Research

Arecaidine propargyl ester tosylate belongs to a class of compounds derived from arecaidine. Arecaidine itself is structurally related to arecoline (B194364), a psychoactive alkaloid found naturally in the nuts of the areca palm (Areca catechu). nih.gov Arecoline is known to be a partial agonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors. nih.gov Research into arecaidine and its derivatives aims to create more selective and potent ligands for probing the function of muscarinic receptor subtypes.

The development of arecaidine propargyl ester (APE) was a significant step in this line of research. A 1989 study by Moser et al. systematically investigated the structure-activity relationships of APE and several of its analogues by modifying the ester side chain. nih.gov This research demonstrated that APE is a potent agonist at ganglionic M1 receptors and at M2 receptors in the guinea-pig atria and ileum. nih.gov

The study found that the length and structure of the alkyne chain in the ester group were critical for the compound's activity. For instance, analogues with a 2-butynyl or 2-pentynyl ester group were roughly equipotent with APE, while increasing the chain length to a 2-hexynyl group reduced potency by about tenfold. nih.gov Further modifications, such as shifting the triple bond or introducing bulky substituents, converted the agonist compounds into competitive antagonists. nih.gov This highlights the sensitivity of the muscarinic receptor to the specific chemical structure of the ligand.

Notably, arecaidine propargyl ester and its 2-butynyl analogue displayed a degree of selectivity as agonists for cardiac M2 receptors over those in the ileum. nih.gov This selectivity is a key characteristic sought in the development of research tools and potential therapeutic agents.

| Compound | Agonist Potency at Atrial M2 Receptors (-log EC₅₀) nih.gov | Agonist Potency at Ileal M2 Receptors (-log EC₅₀) nih.gov |

| Arecaidine propargyl ester (APE) | 8.22 | 7.77 |

| Arecaidine 2-butynyl ester | Data not available | Data not available |

| Arecaidine 2-pentynyl ester | Data not available | Data not available |

| Arecaidine 2-hexynyl ester | 6.80 | 6.70 |

| Arecaidine 2-heptynyl ester | No agonist action | No agonist action |

| Arecaidine 3-phenyl propargyl ester | No agonist action | No agonist action |

This table is interactive. Users can sort and filter the data.

Historical Perspectives on Muscarinic Acetylcholine Receptor Agonist Development

The concept of muscarinic receptors dates back to the early 20th century, stemming from the work of Henry Dale, who observed the different effects of acetylcholine (ACh) and its mimicry by natural alkaloids like muscarine (B1676868) and nicotine. nih.gov Acetylcholine was later confirmed as the endogenous neurotransmitter for these receptors. nih.gov Muscarinic receptors are named for their higher sensitivity to muscarine compared to nicotine. wikipedia.org They are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions in the central and peripheral nervous systems. wikipedia.orgnih.gov

The development of agonists targeting these receptors has been a long-standing goal in medicinal chemistry. Initially, research relied on naturally occurring, non-selective agonists like pilocarpine (B147212) and arecoline. A major breakthrough was the discovery that muscarinic receptors are not a single entity but a family of at least five distinct subtypes, designated M1 through M5. nih.gov This discovery, driven by pharmacological binding studies and later confirmed by molecular cloning, revolutionized the field. nih.gov The M1, M3, and M5 receptors typically couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins. nih.gov

This sub-classification spurred the development of subtype-selective ligands. The aim was to create compounds that could selectively activate one receptor subtype to achieve a specific therapeutic effect while avoiding the side effects associated with activating other subtypes. For example, agonists selective for the M1 receptor have been investigated for their potential to improve cognitive function in conditions like Alzheimer's disease. wikipedia.org Arecaidine propargyl ester emerged in this context as a potent, albeit not perfectly selective, agonist used to characterize M1 and M2 receptor functions and to serve as a template for designing new, more selective compounds. nih.gov The ongoing research into related compounds, such as arecaidine but-2-ynyl ester tosylate for its potential effects in other disease models, demonstrates the continuing evolution of this area of pharmacology. nih.gov

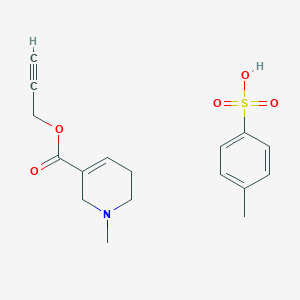

Structure

2D Structure

Propiedades

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;1-6-2-4-7(5-3-6)11(8,9)10/h1,5H,4,6-8H2,2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHWIOMAWPVTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424994 | |

| Record name | ARECAIDINE PROPARGYL ESTER TOSYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147202-94-6 | |

| Record name | ARECAIDINE PROPARGYL ESTER TOSYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Arecaidine Propargyl Ester Tosylate

Established Synthetic Pathways for Arecaidine (B1214280) Propargyl Ester Tosylate

Arecaidine propargyl ester, a potent muscarinic receptor agonist, serves as the foundational structure for its tosylate salt. sobekbio.comrndsystems.comnih.gov While detailed experimental procedures for the direct synthesis of the tosylate salt are not extensively documented in readily available literature, the synthetic route can be inferred from established esterification methods for arecaidine and general chemical principles. The synthesis logically proceeds in two main stages: the esterification of arecaidine with propargyl alcohol and the subsequent formation of the tosylate salt.

The core reaction is the esterification of arecaidine, which is 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylic acid, with propargyl alcohol. Several standard esterification methods have been reported for arecaidine and its derivatives. A common and effective method is the Steglich esterification. invivochem.com This reaction typically involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC-HCl), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (4-DMAP). invivochem.com The general procedure involves stirring arecaidine with the alcohol (propargyl alcohol in this case), the coupling agent, and the catalyst in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). invivochem.com

An alternative method that has been employed for the synthesis of arecaidine esters is using 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent, though this has been noted to sometimes result in lower yields compared to other methods.

Following the successful synthesis and purification of the arecaidine propargyl ester free base, the formation of the tosylate salt would be achieved by reacting the ester with p-toluenesulfonic acid. This acid-base reaction results in the protonation of the tertiary amine of the tetrahydropyridine (B1245486) ring, forming the corresponding tosylate salt, which often improves the compound's crystallinity and handling properties.

Exploration of Arecaidine Analogues and Modified Ester Side Chains

The structural framework of arecaidine propargyl ester allows for considerable modification of the ester side chain, a strategy employed to modulate the pharmacological profile of the resulting compounds. Research has focused on altering the length and position of the alkynyl group to fine-tune receptor affinity and selectivity.

A key analogue of arecaidine propargyl ester is Arecaidine but-2-ynyl ester tosylate (ABET), a selective M2 muscarinic receptor agonist. nih.govmedchemexpress.comnih.govmdpi.com The synthesis of ABET is achieved through the esterification of arecaidine with but-2-yn-1-ol, followed by tosylate salt formation. This process can be optimized by careful selection of solvents; for instance, using dichloromethane (DCM) for the tosylation step can minimize side reactions, while tetrahydrofuran (B95107) (THF) is a suitable solvent for the SN2 esterification reaction itself.

Research into the structure-activity relationships of arecaidine propargyl ester analogues has led to the synthesis of a series of alkynyl esters. scispace.comnih.gov These include esters with extended alkyne chains, such as:

Arecaidine 2-pentynyl ester

Arecaidine 2-hexynyl ester

Arecaidine 2-heptynyl ester

The synthesis of these compounds follows the same general esterification principles, reacting arecaidine with the corresponding alkynyl alcohol (2-pentyn-1-ol, 2-hexyn-1-ol, etc.). These studies have demonstrated that increasing the length of the alkyne chain can significantly impact the compound's potency at muscarinic receptors. scispace.comnih.gov

The regioselective synthesis of arecaidine esters, particularly concerning the esterification of different carboxyl groups in related dicarboxylic acid structures, is a potential area for generating diverse analogues. However, for arecaidine itself, which contains a single carboxylic acid, the primary regiochemical consideration lies in modifications of the ester side chain. For instance, shifting the position of the triple bond in the alkynyl ester, such as synthesizing a 3-butynyl ester instead of a 2-butynyl ester, results in a constitutional isomer with a different pharmacological profile. Research has shown that moving the triple bond from the 2-position to the 3-position in the ester side chain of arecaidine propargyl ester analogues can lead to compounds that act as competitive antagonists rather than agonists. scispace.comnih.gov

The stereoselective synthesis of arecaidine esters has been recognized as an important factor for achieving receptor subtype selectivity. While much of the research on arecaidine alkynyl esters has been conducted on racemic mixtures, studies on other arecaidine esters, such as the stereoisomers of hydrobenzoin (B188758) esters, have shown that stereochemistry has a strong influence on binding affinity for muscarinic receptors. This highlights the potential for developing more selective ligands through the stereocontrolled synthesis of chiral alkynyl ester analogues, although specific methodologies for the stereoselective synthesis of arecaidine alkynyl esters are not widely reported in the current literature.

Modifications to the ester side chain of arecaidine have a profound influence on the generation and biological activity of the resulting compounds. The length of the alkynyl chain is a critical determinant of potency. For example, arecaidine 2-butynyl and 2-pentynyl esters were found to be approximately equipotent with arecaidine propargyl ester at M1 and M2 receptors. scispace.comnih.gov However, further extension to the 2-hexynyl derivative led to a decrease in potency by about an order of magnitude, and the 2-heptynyl ester showed no agonist activity. scispace.comnih.gov

Furthermore, the introduction of bulky substituents to the ester side chain can dramatically alter the compound's function. The synthesis of a 3-phenyl propargyl ester of arecaidine resulted in a compound that lacked agonist activity. scispace.comnih.gov As mentioned previously, the position of the triple bond is also a key factor, with a shift away from the oxygen atom generally leading to a loss of agonist properties and the emergence of antagonistic activity. scispace.comnih.gov These findings underscore how synthetic modifications to the ester moiety are a crucial strategy in the rational design of arecaidine-based ligands with specific pharmacological profiles.

Pharmacological Characterization and Receptor Interaction Profiles

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Agonism of Arecaidine (B1214280) Propargyl Ester Tosylate

Arecaidine propargyl ester tosylate demonstrates significant activity as a muscarinic agonist, with varying degrees of potency and selectivity across the different receptor subtypes. nih.govcaymanchem.com

Arecaidine propargyl ester (APE) has been shown to be a potent agonist at ganglionic M1 muscarinic receptors. nih.govnih.gov Studies conducted in pithed rats revealed that APE causes an elevation in mean arterial pressure and heart rate, effects that are attributed to the activation of M1 receptors located in sympathetic ganglia. nih.gov While it is an effective M1 agonist, binding affinity studies in Chinese hamster ovary (CHO) cells expressing human receptors have shown that it has a lower affinity for M1 receptors compared to M2 receptors, with a reported inhibition constant (Ki) of 1.23 µM for the M1 subtype. caymanchem.com

The compound is a particularly potent agonist at the M2 muscarinic acetylcholine receptor subtype. caymanchem.com Radioligand binding assays have demonstrated its selective binding to M2 receptors over other subtypes (M1, M3, M4, and M5). caymanchem.com In a study using CHO cells expressing human receptors, arecaidine propargyl ester showed a significantly higher affinity for the M2 receptor, with a Ki value of 0.0871 µM. caymanchem.com Functional studies in isolated guinea pig tissues further confirm its potent agonistic activity at M2 receptors, with a -log EC50 value of 8.22 in atria and a pD2 value of 8.67 for inducing contractions in the atrium. nih.govcaymanchem.comnih.gov

| Receptor Subtype | Ki (µM) |

|---|---|

| M1 | 1.23 caymanchem.com |

| M2 | 0.0871 caymanchem.com |

| M3 | 0.851 caymanchem.com |

| M4 | 0.977 caymanchem.com |

| M5 | 0.933 caymanchem.com |

Research indicates that this compound exhibits a degree of selective agonism for cardiac M2 receptors when compared to those in the ileum. tocris.comrndsystems.comnih.gov This selectivity is demonstrated by its differential potency in tissues where these receptors are predominantly expressed. nih.govnih.gov Specifically, the compound is more potent at M2 receptors in guinea pig atria (cardiac tissue) than in the guinea pig ileum (smooth muscle tissue). nih.govnih.gov The calculated potency ratio of ileum to atria for arecaidine propargyl ester is 2.8, highlighting its preference for the cardiac M2 receptor subtype. nih.govnih.gov

| Tissue | Predominant Receptor | -log EC50 |

|---|---|---|

| Atria | Cardiac M2 | 8.22 nih.govnih.gov |

| Ileum | Ileal M2 | 7.77 nih.govnih.gov |

While binding affinity data show that arecaidine propargyl ester has a lower affinity for M4 (Ki = 0.977 µM) and M5 (Ki = 0.933 µM) receptors compared to the M2 subtype, functional studies reveal significant interactions, particularly with the M4 receptor. caymanchem.comnih.gov In studies of striatal dopamine (B1211576) release, this compound, used as a broad-spectrum muscarinic agonist, demonstrated effects that were dependent on M4 receptors. nih.gov In the caudate-putamen, the regulatory effects of the agonist on dopamine were prevented in M4 receptor knock-out models, indicating a necessary functional role for the M4 receptor in this process. nih.gov Similarly, in the nucleus accumbens, M4 receptor knock-outs also prevented the agonist's function, whereas M5 knock-outs did not alter the effect. nih.gov

Agonistic Potency and Selectivity at M2 Muscarinic Receptors

Modulation of Central Nervous System Neurotransmitter Systems by this compound

This compound influences neurotransmitter systems within the central nervous system, notably the dopaminergic system in the striatum.

The activation of muscarinic receptors by this compound has a complex, activity-dependent effect on dopamine release in the striatum. nih.gov At low frequencies of stimulation (1-10 Hz), the compound decreases the release of dopamine. nih.gov However, it also increases the sensitivity of dopamine release to presynaptic activity, leading to an enhancement of dopamine release at higher stimulation frequencies (e.g., >25 Hz). nih.gov This bidirectional regulation is mediated indirectly through the inhibition of acetylcholine release from cholinergic interneurons, which in turn modifies the activity of nicotinic acetylcholine receptors (nAChRs) on dopamine axons. nih.gov The specific muscarinic subtypes involved in this regulation differ between striatal regions; a combination of M2 and M4 receptors is required in the caudate-putamen, while M4 receptors are primarily responsible in the nucleus accumbens. nih.gov

Influence on Cholinergic Interneuron Activity and Nicotinic Acetylcholine Receptors

This compound, a potent muscarinic acetylcholine receptor (mAChR) agonist, indirectly influences the activity of nicotinic acetylcholine receptors (nAChRs) through its action on cholinergic interneurons. nih.gov This interaction is particularly evident in the striatum, a key brain region for motor control and reward-based learning, where the interplay between the cholinergic and dopaminergic systems is crucial for normal function.

This bidirectional modulation of dopamine release is critically dependent on the activity of nAChRs located on dopaminergic axons. nih.gov this compound's effects are mediated by its action on muscarinic autoreceptors located on cholinergic interneurons. nih.gov By acting on these mAChRs, this compound inhibits the release of acetylcholine (ACh) from these interneurons. nih.gov This reduction in ACh levels subsequently modifies the activity of nAChRs on adjacent dopamine terminals, thereby influencing dopamine release. nih.gov

The specific subtypes of muscarinic receptors on cholinergic interneurons that mediate this effect have been identified and vary by brain region. In the caudate-putamen, both M2 and M4 muscarinic receptors are required for this regulation of dopamine release. nih.gov In the nucleus accumbens core and shell, however, this function is prevented in the absence of M4 receptors, but not M2 or M5 receptors, indicating a primary role for the M4 subtype in this brain region. nih.gov

This mechanism highlights a complex interplay where this compound, by acting on muscarinic receptors on cholinergic interneurons, indirectly controls dopamine release probability by modulating the activity of nicotinic receptors on dopaminergic axons. nih.gov

Pharmacological Data for Arecaidine Propargyl Ester

Structure Activity Relationship Sar Studies of Arecaidine Propargyl Ester Tosylate and Its Analogues

Correlating Ester Side Chain Modifications with mAChR Binding Affinity and Selectivity

The ester side chain of arecaidine (B1214280) propargyl ester (APE) is a critical determinant of its interaction with muscarinic receptors. Studies have demonstrated that even subtle changes to this part of the molecule can lead to significant shifts in binding affinity and selectivity for different mAChR subtypes, particularly the M1 and M2 receptors.

Arecaidine propargyl ester itself is a potent agonist at both M1 and M2 receptors. nih.govnih.govscispace.com In functional assays, APE demonstrates high potency in tissues rich in these receptors, such as the guinea-pig atria (predominantly M2) and ileum (M2 and M3), as well as ganglionic M1 receptors. nih.govnih.govscispace.com Specifically, it shows a -log EC50 of 8.22 in guinea-pig atria and 7.77 in guinea-pig ileum. nih.govnih.govscispace.com

Investigations into analogues with modified alkyne chains in the ester moiety have revealed important structure-activity relationships. For instance, extending the carbon chain of the propargyl group to a 2-butynyl or 2-pentynyl ester results in compounds that are approximately equipotent with APE at M1 and M2 receptors. nih.govnih.gov However, further increasing the chain length to a 2-hexynyl derivative leads to a decrease in potency by about one order of magnitude. nih.govnih.gov The 2-heptynyl and 3-phenyl propargyl ester analogues show a complete loss of agonistic activity. nih.govnih.gov

These findings highlight that the length and steric bulk of the ester side chain are finely tuned for optimal receptor interaction. While some flexibility is tolerated, excessive length diminishes the compound's ability to effectively bind and activate the receptor.

With regard to selectivity, APE and its 2-butynyl analogue exhibit some preference for cardiac M2 receptors over those in the ileum. nih.govnih.gov This suggests that the structural features of the M2 receptor in cardiac tissue may be more accommodating to the specific conformation of these ligands. Other structural modifications, such as replacing the triple bond with a double bond, an allene (B1206475) group, or a cyclopropyl (B3062369) group, have generally resulted in a loss of potency without a significant gain in M2 selectivity. nih.gov

Table 1: Potency of Arecaidine Propargyl Ester (APE) and its Analogues at M2 Receptors

| Compound | Atria (-log EC50) | Ileum (-log EC50) |

|---|---|---|

| Arecaidine propargyl ester (APE) | 8.22 | 7.77 |

| Arecaidine 2-butynyl ester | ~8.22 | ~7.77 |

| Arecaidine 2-pentynyl ester | ~8.22 | ~7.77 |

| Arecaidine 2-hexynyl ester | 6.80 | 6.70 |

| Arecaidine 2-heptynyl ester | No agonist action | No agonist action |

| Arecaidine 3-phenyl propargyl ester | No agonist action | No agonist action |

Conformational Analysis and Receptor-Ligand Interactions

The biological activity of arecaidine propargyl ester and its analogues is intrinsically linked to their three-dimensional structure and how they interact with the amino acid residues within the binding pocket of the muscarinic receptor. Conformational analysis, through computational methods like quantum chemical calculations, has been employed to understand the preferred shapes of these molecules. nih.gov These studies have indicated that the muscarinic potency of heterocyclic acetylcholine (B1216132) analogues like arecaidine esters is dependent on the structure and conformational behavior of the onium (positively charged) center. nih.gov

Molecular docking studies on related arecaidine esters, such as hydroxylated derivatives, provide further insights into the specific interactions at the receptor level. mdpi.comsemanticscholar.orgresearchgate.net Although not performed on arecaidine propargyl ester tosylate itself, these studies suggest that the ester moiety and the tetrahydropyridine (B1245486) ring of the arecaidine scaffold play distinct roles in receptor binding. The tetrahydropyridine portion of the molecule is not predicted to form significant interactions with the receptor. mdpi.comsemanticscholar.org Instead, the ester-linked side chain appears to be the primary determinant of binding and activity.

For some hydroxylated arecaidine ester antagonists, the phenyl ring of the side chain is predicted to orient itself in a way that allows for hydrogen bonding with specific aspartate and serine residues in the orthosteric binding site of the M1 receptor. mdpi.comsemanticscholar.orgresearchgate.net This highlights the importance of specific electrostatic and hydrogen-bonding interactions in stabilizing the ligand-receptor complex.

While detailed conformational and docking studies specifically for this compound are not extensively reported in the provided search results, the existing data on its analogues strongly suggest that the precise fit of the propargyl ester side chain within the binding pocket is what governs its potent agonistic activity. The terminal alkyne group likely engages in specific, yet to be fully elucidated, interactions that are critical for inducing the conformational change required for receptor activation. The loss of agonistic activity and the switch to antagonism upon modification of this side chain underscore the exquisite sensitivity of the receptor to the ligand's shape and chemical features.

Preclinical Efficacy and Mechanistic Investigations in Disease Models

Neuropharmacological Applications and Neurodegenerative Disease Models

Arecaidine (B1214280) propargyl ester tosylate, a potent muscarinic receptor agonist, has been investigated for its potential utility in neurological disorders. nih.gov Its action on the cholinergic system, a critical player in cognitive function and motor control, forms the basis of these explorations.

Investigating Role in Models of Alzheimer's Disease and Parkinson's Disease

The cholinergic system is significantly implicated in the pathophysiology of Alzheimer's disease (AD) and Parkinson's disease (PD). In AD, there is a notable loss of cholinergic neurons, leading to cognitive decline. nih.gov Muscarinic receptors, particularly the M1 and M2 subtypes, are central to learning and memory processes. nih.govportlandpress.com The M2 muscarinic acetylcholine (B1216132) receptor (M2R) is found in high abundance on cholinergic neurons in the cortex and hippocampus, where it modulates neurotransmitter release and synaptic plasticity. nih.gov Studies in animal models of AD have shown that targeting muscarinic receptors can offer therapeutic benefits. For instance, various muscarinic agonists have demonstrated the ability to rescue learning and memory deficits in preclinical models of neurodegeneration. portlandpress.com While direct studies on arecaidine propargyl ester tosylate in AD models are not extensively documented, its agonistic activity at M2 receptors suggests a potential to modulate the cholinergic deficits characteristic of the disease. nih.gov

In Parkinson's disease, while the primary pathology involves the loss of dopaminergic neurons, the cholinergic system also plays a role in the motor symptoms. Animal models of PD have been instrumental in understanding the interplay between dopamine (B1211576) and acetylcholine systems. nih.gov The development of dopamine agonists was significantly advanced by testing in these models, which also helped to elucidate the roles of different dopamine receptor subtypes in motor control. nih.gov Although research has heavily focused on dopaminergic treatments, the modulation of cholinergic activity is also being explored as a therapeutic strategy.

Effects on Psychomotor Activity in Dopamine-Deficient Animal Models

A significant finding comes from a study on dopamine-deficient (DD) mice, which exhibit psychomotor hyperactivity. nih.govnih.gov This hyperactivity is thought to be related to a decrease in muscarinic signaling. nih.gov In these DD mice, a reduction in the density of the muscarinic acetylcholine receptor M2 (CHRM2) was observed in the cortex. nih.govnih.gov This is noteworthy because cortical CHRM2 acts as an autoreceptor, regulating acetylcholine release. nih.govnih.gov

In this model, the administration of this compound, a CHRM2 agonist, was found to inhibit the observed hyperactivity. nih.gov This finding suggests that the compound's activation of both presynaptic and postsynaptic M2 receptors may be involved in mitigating the psychomotor agitation seen in these dopamine-deficient animals. nih.gov The study highlights a potential therapeutic application for M2 receptor agonists in conditions characterized by dopamine deficiency and associated hyperactivity. nih.govnih.gov

Modulation of Acetylcholine Release in Differentiated Neuronal Cell Systems

Muscarinic autoreceptors play a crucial role in regulating the release of acetylcholine (ACh) in various brain regions. nih.gov The M2 subtype of muscarinic receptors is well-established as the primary autoreceptor that mediates this feedback inhibition. nih.govresearchgate.net Activation of these presynaptic M2 receptors by acetylcholine in the synaptic cleft leads to a decrease in subsequent acetylcholine release, a mechanism that provides tight control over cholinergic neurotransmission. nih.govwikipedia.org

Studies utilizing in vivo microdialysis in animal models have demonstrated that blocking these M2 autoreceptors with antagonists leads to a significant increase in the release of acetylcholine. nih.govresearchgate.net This provides strong evidence for the inhibitory role of M2 autoreceptors in modulating cholinergic tone. As a potent M2 receptor agonist, this compound would be expected to act on these autoreceptors to decrease the release of acetylcholine from cholinergic nerve terminals. nih.gov This mechanism is fundamental to its neuropharmacological profile and its effects on cholinergic-mediated physiological processes.

Oncological Research and Anti-Carcinogenic Activities of this compound and Related Compounds

Recent research has extended the investigation of arecaidine analogs to the field of oncology, revealing potential anti-cancer properties. These studies have primarily focused on a closely related compound, arecaidine but-2-ynyl ester tosylate (ABET), which also acts as a muscarinic M2 receptor activator. nih.govresearchgate.net

Inhibition of Cell Viability, Growth, and Clonogenicity in Breast Cancer Cell Lines

In vitro studies on the human breast cancer cell lines MDA-MB-231 and MCF-7 have demonstrated that arecaidine but-2-ynyl ester tosylate (ABET) significantly inhibits key cellular processes associated with cancer progression. nih.govresearchgate.net Computational molecular docking assays confirmed a preferential binding affinity of ABET to M2 and M4 muscarinic receptors. nih.govresearchgate.net

Subsequent cellular assays revealed that ABET markedly reduces the viability and growth of both breast cancer cell lines. nih.govresearchgate.net Furthermore, the clonogenic capacity, which is the ability of a single cancer cell to grow into a colony, was also significantly impaired upon treatment with ABET. researchgate.net These findings underscore the compound's potential to suppress the fundamental ability of breast cancer cells to proliferate and form new tumors. nih.govresearchgate.net

| Cell Line | Effect of Arecaidine but-2-ynyl ester tosylate (ABET) | Reference |

| MDA-MB-231 | Markedly inhibits viability, growth, and clonogenicity. | nih.govresearchgate.net |

| MCF-7 | Markedly inhibits viability, growth, and clonogenicity. | nih.govresearchgate.net |

Induction of Cell Cycle Arrest and Apoptosis in Malignant Cells

Beyond inhibiting cell growth, arecaidine but-2-ynyl ester tosylate (ABET) was also found to actively induce cell death pathways in malignant cells. nih.govresearchgate.net In the MDA-MB-231 breast cancer cell line, treatment with ABET led to cell cycle arrest. nih.govresearchgate.net This indicates that the compound can halt the progression of cancer cells through the phases of division, thereby preventing their proliferation.

In the MCF-7 breast cancer cell line, ABET was shown to promote apoptotic cell death. nih.govresearchgate.net Apoptosis is a programmed mechanism of cell suicide that is often dysregulated in cancer, allowing malignant cells to survive and multiply. The ability of ABET to induce apoptosis suggests it can trigger this natural cell death process in cancer cells. nih.govresearchgate.net Furthermore, the study demonstrated that ABET downregulated the expression of key genes associated with proliferation and the cell cycle, including CCND1, CDK6, and MKI67. nih.govresearchgate.net These findings point towards a multi-faceted anti-carcinogenic activity of this class of compounds.

| Cell Line | Effect of Arecaidine but-2-ynyl ester tosylate (ABET) | Reference |

| MDA-MB-231 | Induces cell cycle arrest. | nih.govresearchgate.net |

| MCF-7 | Promotes apoptotic cell death. | nih.govresearchgate.net |

Downregulation of Proliferation and Cell Cycle-Associated Genes

Recent in vitro studies have highlighted the ability of arecaidine but-2-ynyl ester tosylate (ABET), a derivative of arecaidine propargyl ester, to modulate the expression of key genes involved in cell proliferation and cycle progression. nih.govnih.gov In breast cancer cell lines, treatment with ABET led to a notable downregulation of CCND1, CDK6, and MKI67. nih.govnih.gov These genes are critical for cell cycle regulation, with CCND1 and CDK6 being instrumental in the G1 phase and G1/S transition, and MKI67 being a well-established marker of cell proliferation. The observed downregulation of these genes provides a molecular basis for the anti-proliferative effects of this class of compounds. nih.govnih.gov

Anti-Proliferative Effects in Glioblastoma, Neuroblastoma, and Urothelial Bladder Cancer Cell Lines

The anti-cancer potential of arecaidine propargyl ester and its analogs extends to several aggressive cancer types. In the context of glioblastoma, the M2 muscarinic acetylcholine receptor (mAChR) agonist arecaidine propargyl ester (APE) has been demonstrated to inhibit the proliferation of glioblastoma (GBM) cell lines and glioblastoma stem cells (GSCs). nih.gov This suggests a role for M2 receptor activation in controlling the growth of these highly malignant brain tumors. Furthermore, the broader family of muscarinic receptor agonists has shown activity against neuroblastoma. nih.gov

In the realm of urothelial bladder cancer, studies have shown that the M2 muscarinic receptor is a promising therapeutic target. nih.govnih.gov The M2 agonist arecaidine has been found to significantly decrease the proliferation and migration of urothelial bladder cancer cell lines, such as T24 and 5637, in a concentration-dependent manner. nih.govnih.gov This inhibitory effect on cell growth was demonstrated to be directly mediated by the activation of the M2 receptor. nih.gov

Elucidation of Muscarinic Receptor-Mediated Anti-Cancer Mechanisms

The anti-cancer effects of arecaidine propargyl ester are intrinsically linked to its function as a muscarinic receptor agonist, with a particular emphasis on the M2 subtype. medchemexpress.comrndsystems.com One of the key mechanisms elucidated is the modulation of the Neuregulin-1 (NRG1)/erbB signaling pathway. medchemexpress.comrndsystems.com In preclinical models, the selective M2 agonist arecaidine propargyl ester (APE) has been shown to downregulate the expression of NRG1 and its erbB receptors. medchemexpress.comrndsystems.com This action is significant as the NRG1/erbB pathway is a critical driver of cell proliferation and survival in various cancers. The activation of the M2 receptor by APE leads to a decrease in the expression of erbB receptors on the cell surface, thereby hindering the pro-proliferative signals initiated by NRG1. medchemexpress.com

Cardiovascular System Investigations with this compound Derivatives

Beyond its applications in oncology, derivatives of this compound have been investigated for their effects on the cardiovascular system.

Effects on Mean Arterial Pressure and Heart Rate in Preclinical Models

Studies in preclinical rat models have consistently shown that arecaidine but-2-ynyl ester tosylate (ABET), a selective M2 muscarinic acetylcholine receptor agonist, induces a dose-dependent reduction in both mean arterial pressure and heart rate. medchemexpress.com This cardiovascular response is attributed to the activation of cardiac M2 receptors, which are known to mediate parasympathetic effects on the heart. bio-techne.com

Older research on a broader range of arecaidine esters administered centrally in cats also reported a hypotensive effect, a decrease in blood pressure, without a corresponding change in heart rate. nih.gov This suggests that the cardiovascular effects of these compounds can be mediated through both central and peripheral mechanisms.

To illustrate the typical cardiovascular response to arecaidine-related compounds, the following table presents data from a study on the effects of arecoline (B194364), a structurally related alkaloid, on mean arterial pressure in anesthetized rats.

| Treatment Group | Maximum Decrease in Mean Arterial Pressure (mmHg) | Maximum Increase in Mean Arterial Pressure (mmHg) |

| Arecoline (0.06 mg/kg) | 47.20 ± 1.99 | 15.31 ± 0.83 |

| Arecoline (0.2 mg/kg) | 63.25 ± 3.42 | 29.02 ± 1.50 |

| Arecoline (0.6 mg/kg) | 80.94 ± 4.34 | 39.47 ± 2.42 |

This table presents data on the biphasic effect of arecoline on blood pressure, showing an initial decrease followed by an increase. Data is represented as mean ± standard error of the mean. This data is illustrative of the cardiovascular effects of arecaidine-like compounds. cabidigitallibrary.org

Advanced Methodologies for Characterizing Arecaidine Propargyl Ester Tosylate

In Vitro Biochemical and Cellular Assays

In vitro assays are fundamental in elucidating the pharmacological profile of Arecaidine (B1214280) propargyl ester tosylate at the molecular and cellular levels.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a primary method for determining the affinity of a compound for specific receptor subtypes. In the context of arecaidine esters and related muscarinic ligands, these assays typically involve using a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), to bind to cell membranes expressing specific human muscarinic receptor subtypes (hM1-hM5). semanticscholar.org The ability of Arecaidine propargyl ester tosylate to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (Ki). semanticscholar.orgacs.org

Computational molecular docking assays have also been employed to predict and confirm the binding affinity of related compounds to M2 and M4 muscarinic receptors, revealing preferential binding to these subtypes. nih.gov

Functional Agonist Studies on Isolated Tissue Preparations

To assess the functional activity of this compound, isolated tissue preparations are utilized. These ex vivo experiments measure the physiological response elicited by the compound. Studies have demonstrated that Arecaidine propargyl ester (APE) and its analogues act as potent agonists at M2 muscarinic receptors in guinea-pig isolated atria and ileum. nih.gov The compound's potency is quantified by its EC50 value, which is the concentration required to produce 50% of the maximal response. nih.gov

Notably, Arecaidine propargyl ester and its 2-butynyl analogue exhibit some selectivity for cardiac M2 receptors over those in the ileum, highlighting subtle differences in tissue-specific activity. nih.govrndsystems.com

| Tissue Preparation | Receptor Subtype | Agonist Potency (-log EC50) | Reference |

| Guinea-Pig Atria | M2 | 8.22 | nih.gov |

| Guinea-Pig Ileum | M2 | 7.77 | nih.gov |

This table presents the potency of Arecaidine Propargyl Ester (APE) in isolated guinea-pig tissues.

Cell Proliferation, Migration, and Clonogenicity Assays

The effects of arecaidine esters on cancer cell pathophysiology have been investigated using a variety of cellular assays. In studies on breast cancer cell lines (MCF-7 and MDA-MB-231), a closely related analogue, arecaidine but-2-ynyl ester tosylate (ABET), was shown to significantly inhibit cell viability and proliferation. nih.gov

Migration assays, such as the wound-healing or scratch assay, are used to evaluate the impact on cell motility. Research has demonstrated that ABET markedly inhibits the migration of breast cancer cells. nih.gov Furthermore, clonogenicity assays, which assess the ability of a single cell to grow into a colony, revealed that ABET treatment significantly reduces the colony-forming capacity of these cancer cells. nih.gov These findings collectively suggest a potent anti-proliferative and anti-metastatic potential. nih.gov

| Assay | Cell Line | Effect of Arecaidine But-2-ynyl Ester Tosylate (ABET) | Reference |

| Proliferation | MCF-7, MDA-MB-231 | Inhibition | nih.gov |

| Migration | MCF-7, MDA-MB-231 | Inhibition | nih.gov |

| Clonogenicity | MCF-7, MDA-MB-231 | Inhibition | nih.gov |

This table summarizes the observed in vitro effects of a close analogue of this compound on breast cancer cell lines.

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Flow cytometry is a powerful technique used to analyze the effects of a compound on the cell cycle and to detect programmed cell death (apoptosis). nih.gov When treated with arecaidine but-2-ynyl ester tosylate (ABET), MDA-MB-231 breast cancer cells showed evidence of cell cycle arrest. nih.gov This is determined by staining the cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), and analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.gov

In parallel, apoptosis can be detected using Annexin V and PI co-staining. nih.gov Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis. nih.gov Studies showed that ABET treatment promoted significant apoptotic cell death in MCF-7 cells. nih.gov

Quantitative Gene Expression Analysis (e.g., RT-PCR, Western Blot)

To understand the molecular mechanisms underlying the observed cellular effects, quantitative gene expression analysis is performed. Techniques like real-time polymerase chain reaction (RT-PCR) and Western blotting are used to measure changes in gene and protein expression levels, respectively.

Following treatment with arecaidine but-2-ynyl ester tosylate (ABET), analysis of breast cancer cells revealed a significant downregulation of key genes associated with proliferation and cell cycle progression. nih.gov

| Gene | Function | Effect of ABET | Reference |

| CCND1 (Cyclin D1) | Cell Cycle Regulation | Downregulated | nih.gov |

| CDK6 (Cyclin-Dependent Kinase 6) | Cell Cycle Regulation | Downregulated | nih.gov |

| MKI67 (Marker of Proliferation Ki-67) | Cellular Proliferation | Downregulated | nih.gov |

This table shows the effect of Arecaidine but-2-ynyl ester tosylate (ABET) on the expression of key regulatory genes in breast cancer cells.

In Vivo Animal Models for Pharmacodynamic and Efficacy Evaluation

For Arecaidine propargyl ester (APE), its functional agonist activity has been confirmed in vivo using a pithed rat model, where it demonstrated potent agonism at ganglionic M1 receptors. nih.gov This type of model allows for the assessment of a compound's effect on physiological parameters, such as blood pressure or heart rate, mediated by specific receptor systems in a whole-organism context.

Regarding its anti-cancer potential, research has underscored the necessity of conducting further in vivo studies to validate the anti-neoplastic efficacy observed in vitro. nih.gov Such studies would typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice, to evaluate the compound's ability to suppress tumor growth and metastasis in a living organism. These models are critical for bridging the gap between preclinical findings and potential clinical applications. nih.gov

Rodent Models for Neurobehavioral Assessments

While direct neurobehavioral studies on "this compound" are not extensively detailed in the available literature, research on its close analog, "arecaidine but-2-ynyl ester tosylate" (ABET), provides insights into its physiological effects in rodent models. As a selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, ABET has been shown to induce dose-dependent decreases in mean arterial pressure and heart rate in rats. medchemexpress.combioscience.co.uk This cardiovascular response is a key indicator of its M2 receptor activation in a living system.

Furthermore, foundational studies on the parent compound, "arecaidine propargyl ester" (APE), have utilized specific rodent preparations to assess receptor activity. APE was demonstrated to be a potent agonist at ganglionic M1 receptors in the pithed rat model. Although this is a physiological rather than a behavioral assessment, it confirms the compound's activity at muscarinic receptor subtypes within a rodent model, which is a critical step preceding any neurobehavioral investigations.

Table 1: Physiological Assessments of Arecaidine Propargyl Ester Analogs in Rodent Models

| Compound | Model Organism | Assessment Type | Key Findings |

| Arecaidine but-2-ynyl ester tosylate (ABET) | Rat | Cardiovascular | Dose-dependent decrease in mean arterial pressure and heart rate. medchemexpress.combioscience.co.uk |

| Arecaidine propargyl ester (APE) | Pithed Rat | M1 Receptor Activity | Potent agonist activity at ganglionic M1 receptors. |

Models for Oncological Efficacy Assessment

The investigation into the anticancer potential of this class of compounds has primarily utilized in vitro models, specifically focusing on human breast cancer cell lines. Research on "arecaidine but-2-ynyl ester tosylate" (ABET) has explored its anti-carcinogenic effects in MDA-MB-231 and MCF-7 breast cancer cells. nih.govresearchgate.net These studies serve as a fundamental screening method to evaluate the compound's impact on cancer cell behavior.

The in vitro experiments have demonstrated that ABET significantly inhibits viability, growth, clonogenicity, and migration in these breast cancer cells. nih.govresearchgate.net Notably, the compound was found to induce cell cycle arrest in MDA-MB-231 cells and promote apoptotic cell death in the MCF-7 cell line. nih.gov Furthermore, treatment with ABET led to the downregulation of key genes associated with proliferation and the cell cycle, such as CCND1, CDK6, and MKI67. nih.gov These findings highlight the compound's promise as a therapeutic candidate, although researchers note that additional in vivo studies using animal models are necessary to validate this anti-neoplastic efficacy. nih.gov

Table 2: In Vitro Models for Oncological Efficacy of Arecaidine But-2-ynyl Ester Tosylate (ABET)

| Cell Line | Cancer Type | Assay Type | Observed Effects |

| MDA-MB-231 | Breast Cancer | Viability, Proliferation, Migration, Cell Cycle Analysis | Marked inhibition of viability, growth, and migration; induced cell cycle arrest. nih.govresearchgate.net |

| MCF-7 | Breast Cancer | Viability, Proliferation, Clonogenicity, Apoptosis Assay | Marked inhibition of viability, growth, and clonogenicity; promoted apoptotic cell death. nih.govresearchgate.net |

Computational and Structural Biology Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a key computational tool employed to predict and analyze the binding affinity and interaction between a ligand, such as "this compound," and its target receptor. For the analog "arecaidine but-2-ynyl ester tosylate" (ABET), molecular docking assays were used to confirm its binding affinity to M2 and M4 muscarinic receptors. nih.govresearchgate.net

The computational analysis revealed a preferential binding of ABET to the M2 and M4 receptor subtypes. nih.govresearchgate.net This in silico approach provides a structural basis for the compound's observed biological activity and helps to elucidate the specific molecular interactions—such as hydrogen bonds, and hydrophobic interactions—that stabilize the ligand-receptor complex. Such simulations are fundamental in drug design, offering insights that guide the synthesis of more potent and selective analogs.

Table 3: Molecular Docking Study Summary for ABET

| Ligand | Target Receptors | Purpose of Simulation | Key Computational Finding |

| Arecaidine but-2-ynyl ester tosylate (ABET) | M2 and M4 Muscarinic Receptors | Confirm binding affinity. nih.govresearchgate.net | Preferential binding to M2 and M4 receptors was observed. nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for "this compound" has not been detailed, extensive structure-activity relationship (SAR) studies on its analogs provide the foundational data required for such modeling. nih.govrndsystems.com

These SAR studies systematically investigate how modifications to the chemical structure influence pharmacological potency and selectivity. For instance, research on analogs of "arecaidine propargyl ester" (APE) has shown that the position of the triple bond in the ester side chain and the introduction of bulky groups can significantly alter activity, in some cases converting a potent agonist into a competitive antagonist. nih.gov Specifically, shifting the triple bond from the 2- to the 3-position or adding a bulky group at the 1-position of the ester side chain resulted in competitive antagonists. nih.gov The 2-butynyl and 2-pentynyl esters were found to be roughly equipotent with APE, whereas longer chains like the 2-hexynyl derivative showed reduced potency. nih.gov This information is critical for developing predictive QSAR models, where physicochemical descriptors (e.g., molecular weight, polarity, molar refractivity) are correlated with biological endpoints (e.g., receptor binding affinity, agonist potency) to forecast the activity of novel, unsynthesized compounds. u-tokyo.ac.jp

Table 4: Summary of Structure-Activity Relationship (SAR) Findings for APE Analogs

| Structural Modification | Effect on Activity at Muscarinic Receptors |

| Lengthening alkyne chain (e.g., 2-hexynyl ester) | Decreased agonist potency. nih.gov |

| Shifting triple bond from position 2 to 3 | Resulted in competitive antagonists. nih.gov |

| Introducing bulky group at position 1 of ester chain | Resulted in competitive antagonists. nih.gov |

| 2-butynyl ester analog | Showed modest selectivity for M2 receptors. nih.gov |

Analytical Chemistry Techniques for Compound Characterization and Metabolite Profiling

Chromatographic Separation and Spectroscopic Identification (e.g., HPLC, GC-MS)

The accurate quantification and identification of "this compound" and its metabolites from biological matrices rely on advanced analytical techniques like chromatography and mass spectrometry.

A direct gas chromatographic (GC) method has been specifically developed for the quantitative determination of "arecaidine propargyl ester" (APE). nih.gov This method was found to be more precise than a colorimetric assay and was successfully applied to study the stability of the drug in the aqueous humor of rabbits. nih.gov In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for definitive identification. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for separating and quantifying compounds in this family. researchgate.net While a specific method for the tosylate ester is not detailed, methods for the parent alkaloids are well-established. For instance, arecoline (B194364) has been quantified using reverse-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection. chula.ac.thsobekbio.com Such methods are characterized by their high precision and accuracy, making them suitable for pharmacokinetic studies and the analysis of biological samples. researchgate.netchula.ac.th Coupling HPLC with mass spectrometry (LC-MS) further enhances analytical power, enabling the profiling of metabolites from complex biological fluids like urine.

Table 5: Exemplar Chromatographic Conditions for Arecaidine-Related Compounds

| Technique | Compound | Column | Mobile Phase / Carrier Gas | Detection | Reference |

| Gas Chromatography (GC) | Arecaidine propargyl ester (APE) | Fused silica (B1680970) capillary | Helium (carrier gas) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.gov |

| HPLC | Arecoline | Inertsil® ODS-3 (C18) | 88:12 (%v/v) acetonitrile:phosphate buffer (pH 5.9) | UV at 254 nm | chula.ac.th |

| HPLC | Arecoline | C18 | Phosphate buffer (pH 5.5) | UV at 216 nm | sobekbio.com |

| HPLC-UV | Arecoline / Arecaidine | Not specified | 60% acetonitrile and 40% of 0.5% ortho-phosphoric acid (pH 4.5) | UV at 210 nm | researchgate.net |

Q & A

Q. What are the recommended protocols for preparing stock solutions of Arecaidine propargyl ester tosylate to ensure stability and reproducibility?

- Methodological Answer : Stock solutions should be prepared in anhydrous DMSO at a concentration of 10 mM, with aliquots stored at -80°C to prevent degradation. For in vivo studies, ensure the solution is fully clarified by sonication or vortexing, as particulate matter can affect bioavailability. If precipitation occurs, adjust the vehicle composition (e.g., add 5% Tween-80 or cyclodextrin) and verify solubility via dynamic light scattering (DLS). Batch-specific variations in formulation (e.g., solvent ratios) should be confirmed with the supplier .

Q. How does this compound selectively activate M2 muscarinic receptors compared to other subtypes?

- Methodological Answer : Selectivity for M2 receptors is determined by competitive binding assays using CHO cells expressing human M1–M5 subtypes. This compound exhibits a 14-fold higher affinity for M2 (Ki = 0.0871 μM) over M1 (Ki = 1.23 μM), as shown by radioligand displacement studies with [³H]N-methylscopolamine. Functional selectivity is confirmed via isolated tissue assays (e.g., guinea pig atrial M2 vs. ileal M2), where it shows a potency ratio (ileum/atria) of 2.8, indicating cardiac M2 preference .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work under a fume hood to minimize inhalation risks. Store the compound at 4°C in a sealed, desiccated container to prevent hygroscopic degradation. In case of spills, avoid dry sweeping; instead, use damp absorbent pads and dispose of waste in accordance with hazardous chemical protocols. Refer to SDS sheets for first-aid measures, such as rinsing eyes with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data among Arecaidine propargyl ester analogs at M1 and M2 receptors?

- Methodological Answer : Contradictions in SAR (e.g., agonist-to-antagonist shifts with propargyl chain modifications) can be addressed by:

- Synthesizing and testing analogs with systematic substitutions (e.g., 2-butynyl vs. 3-phenylpropargyl esters).

- Conducting Schild regression analysis to distinguish competitive antagonism (pA2 values) from non-competitive mechanisms.

- Using molecular docking simulations to compare binding poses of agonists (e.g., APE) and antagonists (e.g., compound Ig) at M2 receptor homology models. For example, shifting the triple bond from C2 to C3 reduces agonist efficacy by steric hindrance, as shown by pA2 = 6.4 for methyl-substituted derivatives .

Q. What methodological considerations are critical when designing in vivo studies to evaluate the hypotensive effects of this compound?

- Methodological Answer :

- Dose Calculation : Use allometric scaling from in vitro EC50 values (e.g., -logEC50 = 8.22 in guinea pig atria) to estimate ED25 in animal models. For normotensive cats, the ED25 for blood pressure reduction is 1.9 nmol/kg .

- Vehicle Optimization : For non-aqueous solubility, use 30% PEG-400 in saline to prevent precipitation. Validate bioavailability via plasma pharmacokinetics (LC-MS/MS).

- Control for Cholinergic Side Effects : Co-administer atropine (1 mg/kg) to isolate M2-specific effects from systemic muscarinic activation .

Q. How can the induction of apoptosis and ROS production in glioblastoma cells by this compound be mechanistically investigated?

- Methodological Answer :

- ROS Detection : Use CellROX Green reagent or DCFH-DA fluorescence assays in U87/U251 cells treated with 100 μM compound. Normalize ROS levels to N-acetylcysteine (NAC)-treated controls.

- Apoptosis Pathways : Perform western blotting for cleaved caspase-3 and PARP. Use siRNA knockdown of M2 receptors to confirm receptor-dependent vs. off-target effects.

- Mitochondrial Dysfunction : Measure ΔΨm collapse via JC-1 staining and ATP depletion via luminescence assays. Compare results to M2-negative cell lines (e.g., HEK293) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.